2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
CAS No.: 99048-99-4
Cat. No.: VC2987830
Molecular Formula: C9H13Cl2NS
Molecular Weight: 238.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99048-99-4 |
|---|---|
| Molecular Formula | C9H13Cl2NS |
| Molecular Weight | 238.18 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |
| Standard InChI Key | PITYMNLLTOYUIR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSCCN)Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1CSCCN)Cl.Cl |
Introduction
Chemical Properties and Structure
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is an organic compound featuring a sulfanyl group attached to an ethanamine backbone, with a 4-chlorophenyl group as a substituent. The compound's chemical structure is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which significantly influences its chemical and biological properties. The molecular formula of this compound is C9H13Cl2NS, reflecting its composition of carbon, hydrogen, nitrogen, sulfur, and chlorine atoms.
The molecular weight of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is 238.18 g/mol, and it exists as a crystalline solid under standard conditions. The presence of the hydrochloride salt form enhances the compound's stability and solubility in aqueous environments, making it more suitable for various applications in biochemical and pharmaceutical research. The chlorine substituent on the phenyl ring contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes and interact with cellular targets.
Structural Identifiers
The compound can be identified using various chemical notations and identifiers, as summarized in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 99048-99-4 |
| IUPAC Name | 2-[(4-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride |
| InChI | InChI=1S/C9H12ClNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |
| InChI Key | PITYMNLLTOYUIR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSCCN)Cl.Cl |
Physical Properties
The physical properties of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride play a crucial role in determining its behavior in various environments and applications. These properties include density, boiling point, and solubility characteristics, which are important considerations for researchers working with this compound. The compound has a density of approximately 1.23 g/cm³ and a boiling point of about 288.1°C at 760 mmHg. Its solubility profile shows good dissolution in polar solvents like water and alcohols, while exhibiting limited solubility in non-polar organic solvents.
Synthesis Methods
The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves several chemical reactions and processes. Understanding these synthetic routes is essential for researchers and manufacturers interested in producing this compound for various applications.
Laboratory-Scale Synthesis
The typical laboratory synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves a multi-step process. The first step commonly involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate as an intermediate. This intermediate is then reacted with ethylenediamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction completion.
The synthesis can be represented as follows:
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4-Chlorobenzyl chloride + Thiourea → 4-Chlorobenzyl isothiocyanate
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4-Chlorobenzyl isothiocyanate + Ethylenediamine → 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine
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2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine + HCl → 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
The final step involves the conversion of the free amine to its hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent, followed by isolation and purification of the salt form.
Industrial Production Methods
In industrial settings, the production of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Industrial production methods often incorporate continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and production costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form with high purity.
The scale-up of the synthesis from laboratory to industrial scale requires careful consideration of various factors, including reactor design, heat transfer, mixing efficiency, and safety parameters. The use of continuous flow processes can offer advantages in terms of process control, reproducibility, and safety, especially when dealing with potentially hazardous reagents or reaction conditions.
Chemical Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride can participate in various chemical reactions due to the presence of reactive functional groups in its structure. Understanding these reactions is essential for developing new derivatives with potentially enhanced properties and for predicting the compound's behavior in biological systems.
Types of Reactions
Biological Activities
The biological activities of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride are of significant interest for its potential applications in medicinal chemistry and pharmaceutical development. Research has indicated that this compound and its derivatives exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have suggested that 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride possesses moderate to strong antibacterial activity against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, potentially inhibiting their function and leading to bacterial growth inhibition. The table below summarizes the antibacterial activity of this compound against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
These findings suggest that 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride could serve as a lead compound for the development of new antibacterial agents, particularly against gram-positive bacteria like Bacillus subtilis.
Enzyme Inhibition
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride has demonstrated the ability to inhibit various enzymes, including acetylcholinesterase and urease. These enzyme inhibition properties suggest potential applications in treating conditions related to these enzymes, such as neurodegenerative diseases in the case of acetylcholinesterase inhibition. The compound's effectiveness as an acetylcholinesterase inhibitor has been quantified using IC50 values, demonstrating significant potency compared to standard inhibitors.
Research Applications
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride has found applications in various areas of scientific research, particularly in medicinal chemistry, biochemistry, and organic synthesis. These research applications leverage the compound's unique structure and properties to advance understanding in different scientific domains.
Medicinal Chemistry Applications
In medicinal chemistry, 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride serves as a valuable scaffold for the development of new pharmaceutical agents. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development efforts. Research has indicated potential therapeutic applications in several areas:
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Antidepressant Activity: Early studies indicate that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of compounds related to 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride, with results indicating significant serotonin reuptake inhibition, suggesting potential therapeutic effects for mood disorders.
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Anticancer Properties: Research has suggested that derivatives of this compound could potentially inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
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Anti-inflammatory Effects: The compound may have applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.
Biochemistry Applications
In biochemistry, 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is utilized as an organic buffer and reagent in various biochemical assays. Key applications include:
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Peptide Synthesis: The compound is noted for its high yield in peptide synthesis reactions, which are essential for producing therapeutic peptides and proteins.
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Enzyme Inhibition Studies: It can serve as a substrate or inhibitor in enzyme activity assays, helping to elucidate enzyme mechanisms and kinetics.
Organic Synthesis Applications
The compound also plays a significant role in organic synthesis, where it acts as an intermediate or reagent in various chemical reactions. Its applications in synthesis include:
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Synthesis of Sulfur-containing Compounds: Its sulfanyl group makes it a valuable precursor for synthesizing other sulfur-containing organic compounds.
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Functionalization Reactions: The presence of the chlorophenyl group allows for electrophilic substitution reactions, enabling the introduction of various functional groups into molecules.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, which can lead to various biological effects. Understanding this mechanism is crucial for developing improved derivatives with enhanced activity and selectivity.
Molecular Interactions
The compound can bind to enzymes or receptors, modulating their activity through various types of interactions. The sulfanyl group may play a crucial role in the compound's reactivity, allowing it to form covalent bonds with target proteins, thereby altering their function. Additionally, the chlorophenyl group can participate in hydrophobic interactions with protein binding pockets, contributing to the compound's binding affinity and specificity.
Structure-Activity Relationships
Structure-activity relationship studies have provided insights into how the structural features of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride contribute to its biological activities. The position and nature of substituents on the phenyl ring, the length of the carbon chain between the sulfanyl group and the amine, and the presence of the hydrochloride salt form all influence the compound's activity profile. These structure-activity relationships can guide the rational design of new derivatives with potentially improved properties for specific applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential applications of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride, it is valuable to compare it with similar compounds. This comparative analysis can highlight the specific advantages and limitations of this compound relative to its structural analogs.
Similar Compounds
Several compounds share structural similarities with 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride, including:
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2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
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2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
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2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride
Comparative Biological Activities
The biological activities of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride can be compared with those of similar compounds to understand the impact of specific structural features on activity. The table below presents a comparative analysis of the antibacterial and anticancer activities of these compounds:
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Strong | Moderate |
| 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Moderate | Weak |
| 2-{[(4-Methylphenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Strong | Moderate |
| 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride | Weak | Strong |
This comparative analysis indicates that the nature of the substituent on the phenyl ring significantly influences the biological activity profile of these compounds. The chlorine substituent in 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride appears to confer a balanced profile of antibacterial and anticancer activities, making it a versatile compound for various applications.
Structural Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound's lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry research. Additionally, the specific position of the chlorine atom at the para position of the phenyl ring may contribute to the compound's interaction with specific biological targets, further distinguishing it from its structural analogs.
Properties and Physical Data
Comprehensive physical and chemical data for 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride are essential for researchers working with this compound. This section presents a detailed compilation of the compound's properties and physical data.
Physical Constants
The table below provides key physical constants for 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride:
| Property | Value |
|---|---|
| Molecular Formula | C9H13Cl2NS |
| Molecular Weight | 238.18 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 288.1°C at 760 mmHg |
| Melting Point | 145-148°C |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride. Key spectroscopic data for this compound includes:
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NMR Spectroscopy: The 1H NMR spectrum shows signals for the 4-chlorophenyl protons at δ 7.2–7.4 ppm, methylene groups adjacent to sulfur at δ 2.8–3.2 ppm, and amine protons at δ 1.5–2.5 ppm.
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Mass Spectrometry: ESI-MS typically shows [M+H]+ at m/z 246.7, corresponding to the molecular formula C9H13Cl2NS.
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IR Spectroscopy: Characteristic IR absorption bands include those for N-H stretching, C-H stretching, C=C aromatic stretching, and C-Cl stretching.
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